1-Aminophenanthrene
Overview
Description
1-Aminophenanthrene is an organic compound with the molecular formula C₁₄H₁₁N It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, where an amino group is attached to the phenanthrene structure
Preparation Methods
1-Aminophenanthrene can be synthesized through several methods. One common synthetic route involves the reaction of phenanthrene with an amination reagent. For instance, the reaction of phenanthrene with ammonia in the presence of a catalyst can yield this compound. Another method involves the palladium-catalyzed three-component domino reaction of 2-iodobiphenyls, O-benzoylhydroxylamines, and norbornadiene . This method allows for the simultaneous construction of one C–N bond and two C–C bonds, making it an efficient synthetic route.
Chemical Reactions Analysis
1-Aminophenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone.
Reduction: Reduction reactions can convert it to 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9 and 10 positions of the phenanthrene ring.
Common reagents used in these reactions include chromic acid for oxidation, hydrogen gas with Raney nickel for reduction, and bromine for halogenation. The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, and 9-bromophenanthrene.
Scientific Research Applications
1-Aminophenanthrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a fluorescent probe due to its ability to exhibit fluorescence under ultraviolet light.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-aminophenanthrene involves its interaction with molecular targets and pathways within biological systems. It can act as an oxidoreductase, catalyzing the NADPH-dependent conversion of substrates by incorporating or reducing molecular oxygen . This activity is crucial in various biochemical processes, including the metabolism of drugs and other xenobiotics.
Comparison with Similar Compounds
1-Aminophenanthrene can be compared with other phenanthrene derivatives, such as:
3-Aminophenanthrene: Known for its depressant activity and analgesic properties.
Phenanthrene-3-carboxylic acid: Exhibits mild general depression effects.
3-Hydroxyphenanthrene: Has similar depressant effects but differs in its chemical reactivity.
3-Acetylphenanthrene: Less depressant compared to 3-aminophenanthrene.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
phenanthren-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZOCEZMGWOOFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80961963 | |
Record name | Phenanthren-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4176-53-8, 64849-97-4 | |
Record name | 1-Phenanthrenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4176-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenanthrenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthrenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064849974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthren-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80961963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENANTHRENAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZJ0019CP1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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